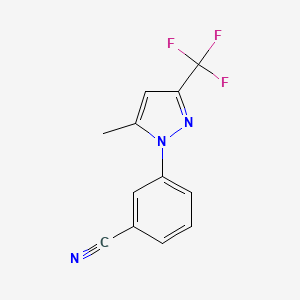

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is systematically identified by its IUPAC name, which adheres to the hierarchical prioritization of substituents. The parent structure is a benzonitrile moiety, with a pyrazole ring substituted at position 1. The pyrazole ring itself bears a methyl group at position 5 and a trifluoromethyl group at position 3. This naming reflects the substituents’ positions relative to the pyrazole nitrogen atom, ensuring clarity in structural representation.

Key identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 209958-67-8 | |

| Molecular Formula | C₁₂H₈F₃N₃ | |

| Molecular Weight | 251.21 g/mol | |

| PubChem CID | 10800720 |

The nomenclature prioritizes substituents based on their proximity to the principal functional group (benzonitrile) and adherence to IUPAC rules for heterocyclic compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the planar aromatic pyrazole ring and the linear benzonitrile group. The pyrazole ring adopts a conjugated π-system, with alternating single and double bonds. The substituents (methyl at position 5 and trifluoromethyl at position 3) introduce steric and electronic effects:

- Trifluoromethyl (CF₃) group : Electron-withdrawing via inductive effects, polarizing the pyrazole ring and enhancing electrophilic reactivity at position 3.

- Methyl (CH₃) group : Electron-donating via hyperconjugation, stabilizing the aromatic system at position 5.

The benzonitrile moiety is meta-substituted relative to the pyrazole attachment, minimizing steric hindrance between the nitrile group and pyrazole substituents. Computational studies suggest a planar geometry for the pyrazole ring, with bond angles approximating 120° due to aromaticity.

Crystallographic Studies and Solid-State Arrangement

While specific X-ray crystallography data for this compound are unavailable, structural insights can be extrapolated from analogous pyrazole-benzonitrile derivatives:

- Packing Motifs :

- π–π Stacking : Aromatic interactions between benzonitrile phenyl rings and pyrazole systems are common in similar compounds.

- Van der Waals Forces : Non-polar interactions between methyl and trifluoromethyl groups likely dominate, as seen in related trifluoromethyl-substituted pyrazoles.

- Hydrogen Bonding : Limited due to the absence of strong donors (e.g., NH), though weak C≡N···H interactions may occur.

- Comparative Crystallography :

For example, (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (C₂₇H₂₁N₅O) crystallizes in a triclinic system (P1̄) with alternating bilayers of aromatic rings. While structurally distinct, this highlights the tendency of pyrazole-containing compounds to form layered structures stabilized by π interactions.

Comparative Analysis with Isomeric Pyrazole-Benzonitrile Derivatives

The structural and electronic properties of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile differ significantly from its isomers. Key comparisons include:

Table 1: Comparative Properties of Pyrazole-Benzonitrile Isomers

| Compound | Substituents (Pyrazole) | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Target Compound | 5-CH₃, 3-CF₃ | 251.21 g/mol | Enhanced electron-withdrawing at position 3 |

| 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile | 3-CF₃, 1-CH₃ | 251.21 g/mol | Ortho-substitution reduces steric strain |

| 3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile | 5-C₂H₅, 3-H | 197.24 g/mol | Lower lipophilicity due to ethyl group |

| 2-Fluoro-5-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | 5-CH₃, 3-CF₃ (fluorobenzonitrile) | 283.62 g/mol | Fluorine introduces additional polar effects |

Electronic Effects

- Trifluoromethyl Group : Increases electrophilicity at position 3 compared to methyl or hydrogen, favoring nucleophilic substitution.

- Methyl Group : Stabilizes the pyrazole ring through hyperconjugation, contrasting with electron-withdrawing fluorine in isomers.

Reactivity Trends

- Benzonitrile Reactivity : The nitrile group remains reactive toward reduction (to amines) or hydrolysis (to carboxylic acids), unaffected by pyrazole substituents.

- Pyrazole Substitution : Position 3 (CF₃) is less reactive than position 5 (CH₃) due to electron withdrawal, as seen in analogous systems.

Properties

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGSYRHGIZXTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the reaction of aryl iodides with trifluoromethyl copper reagents . Another approach involves the use of Ruppert’s reagent for the trifluoromethylation of aldehydes and esters . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with a similar structure exhibit potent antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | 0.5 | MRSA |

| 4-bromo-3-chloro-aniline derivative | 0.5 | S. aureus |

| Mixed trihalo derivatives | 0.25 | Various strains |

Cancer Research

The compound's structural features suggest potential applications in oncology, particularly in the development of novel anticancer agents. Studies focusing on pyrazole derivatives have indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives, including those with trifluoromethyl substitutions. They found that these compounds exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as therapeutic agents against infections caused by resistant bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazole derivatives, revealing that modifications to the trifluoromethyl group significantly affected biological activity. The study concluded that optimizing these structural features could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Variations

- 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile: Structure: The benzonitrile group is para-substituted instead of meta. Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Applications: Used in triazole-pyrazole hybrids for materials science .

3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile :

Functional Group Modifications

- 3-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (47a): Structure: Contains an amino group at pyrazole position 4 and a methylene linker. Properties: The amino group enhances solubility and hydrogen-bonding capacity. Applications: Demonstrated activity as a GLUT1 inhibitor (IC₅₀ = 0.5 μM) .

4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile :

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Pyrazole Positions) | Molecular Weight (g/mol) | Key Applications | Evidence ID |

|---|---|---|---|---|---|

| 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | C₁₂H₈F₃N₃ | 5-CH₃, 3-CF₃ | 275.21 | Pharmaceutical intermediates | [7] |

| 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | C₁₂H₈F₃N₃ | 5-CH₃, 3-CF₃ (para substitution) | 275.21 | Materials science | [4, 5] |

| 3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | C₁₂H₇BrF₃N₃ | 5-CH₂Br, 3-CF₃ | 330.10 | Synthetic intermediate | [7] |

| 3-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile | C₁₃H₁₁F₃N₄ | 4-NH₂, 5-CH₃, 3-CF₃ | 280.25 | GLUT1 inhibition | [2] |

| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile | C₁₂H₅Cl₂F₆N₃OS | 5-NH₂, 4-S(O)CF₃ | 444.15 | Pesticide (fipronil) | [9] |

Research Findings

- Biological Activity: The amino-substituted derivative (47a) exhibits potent GLUT1 inhibition, highlighting the importance of polar substituents for target engagement .

- Reactivity : Brominated derivatives (e.g., ) serve as key intermediates for cross-coupling reactions, enabling diversification of the pyrazole scaffold .

- Synthetic Flexibility : Azide-functionalized analogues () facilitate modular synthesis of triazole hybrids via CuAAC, with yields >88% .

Biological Activity

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a benzonitrile moiety. The molecular formula is , with a molecular weight of approximately 251.2 g/mol. The compound exhibits a melting point range of 88°C to 90°C, indicating its stability under standard laboratory conditions .

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate various biochemical pathways. For instance, the trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule, thereby enhancing its interaction with biological targets.

- Inhibition of Enzymatic Activity :

- Phosphodiesterase Inhibition :

Case Studies

A series of studies have evaluated the anti-inflammatory and analgesic properties of pyrazole derivatives:

-

Study on Anti-inflammatory Activity :

A study synthesized various pyrazole derivatives and tested their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity (47-76% inhibition compared to indomethacin at 78%) with specific emphasis on those containing trifluoromethyl substitutions . -

PDE5 Inhibitor Research :

Investigations into PDE5 inhibitors have highlighted potential cardiovascular benefits, suggesting that compounds like 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile could enhance nitric oxide signaling pathways, thereby improving vascular health .

Table 1: Biological Activities of Pyrazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, and how can reaction yields be improved?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Reacting 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with phenylacetylene derivatives in a THF/water mixture (1:1) under nitrogen.

- Using copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) as catalysts at 50°C for 3–16 hours. Yields range from 88–96% after purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Optimization involves adjusting reaction time, temperature, and catalyst loading.

Q. What purification methods are recommended for isolating this compound, and how are solvent systems selected?

Flash chromatography on silica gel with a cyclohexane/ethyl acetate gradient (0–35% ethyl acetate over 20 column volumes) is standard. Dry loading with Celite improves separation efficiency. TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) monitors reaction progress. For larger-scale syntheses, recrystallization from dichloromethane/hexane mixtures enhances purity .

Q. How is structural characterization performed, and what spectroscopic data are critical for validation?

Key techniques include:

- 1H/13C NMR : Peaks at δ 7.75–7.61 ppm (aromatic protons) and δ 149.6–110.6 ppm (quaternary carbons) confirm the benzonitrile and pyrazole moieties.

- HRMS : Exact mass [M]+ = 224.0803 (C11H8N6) validates molecular composition.

- IR : A strong azide stretch at 2121 cm⁻¹ and nitrile absorption at 2228 cm⁻¹ confirm functional groups .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

The compound is moisture-sensitive and degrades in acidic conditions. Store under inert gas (N2/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, as photodegradation of the trifluoromethyl group may occur .

Q. How is preliminary bioactivity screening conducted for this compound?

Assess COX-2 inhibition using in vitro enzymatic assays (IC50 determination) and in vivo rodent models of inflammation. Compare selectivity ratios (COX-2/COX-1) to reference compounds like celecoxib. Structural analogs with electron-withdrawing substituents (e.g., trifluoromethyl) show enhanced activity .

Advanced Research Questions

Q. What factors govern regioselectivity in the formation of 1,4-disubstituted triazole derivatives during synthesis?

The CuAAC reaction favors 1,4-regioselectivity due to copper(I)-acetylide intermediate formation. Steric effects from the trifluoromethyl group and electronic effects from the benzonitrile moiety further direct triazole orientation. Computational DFT studies support this mechanistic rationale .

Q. How do contradictory pharmacological data for analogs inform structure-activity relationship (SAR) studies?

Analogs with para-substituted benzenesulfonamide groups (e.g., 4-methylphenyl) exhibit higher COX-2 inhibition but lower metabolic stability. Contradictions arise from conflicting in vitro vs. in vivo pharmacokinetic profiles. Resolve discrepancies by evaluating plasma half-life and metabolite identification in preclinical models .

Q. What computational methods predict the impact of substituent modifications on binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with COX-2’s hydrophobic pocket. QSAR studies reveal that trifluoromethyl groups enhance binding via hydrophobic and van der Waals interactions, while polar substituents reduce bioavailability .

Q. How do alternative intermediates (e.g., iodopyrazoles) affect synthetic efficiency and scalability?

Patent methods use 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile as a key intermediate. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves scalability but requires rigorous palladium removal to meet purity standards .

Q. What crystallographic data exist for polymorphic forms, and how do they influence dissolution rates?

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P21/c) with π-π stacking between pyrazole and benzonitrile rings. Polymorphs differ in melting points (94–95°C vs. 126–127°C for oxadiazole hybrids), impacting solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.